Cas no 156425-81-9 (2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile)

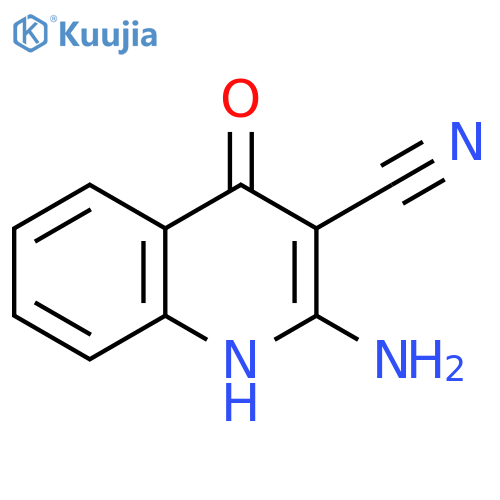

156425-81-9 structure

商品名:2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile

CAS番号:156425-81-9

MF:C10H7N3O

メガワット:185.182081460953

MDL:MFCD26132036

CID:5238102

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Quinolinecarbonitrile, 2-amino-1,4-dihydro-4-oxo-

- 2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile

-

- MDL: MFCD26132036

- インチ: 1S/C10H7N3O/c11-5-7-9(14)6-3-1-2-4-8(6)13-10(7)12/h1-4H,(H3,12,13,14)

- InChIKey: USKBIWBLJHCVOP-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2)C(=O)C(C#N)=C1N

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-305969-1.0g |

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile |

156425-81-9 | 95.0% | 1.0g |

$321.0 | 2025-03-19 | |

| Enamine | EN300-309121-5.0g |

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile |

156425-81-9 | 75% | 5g |

$929.0 | 2023-05-26 | |

| Enamine | EN300-309121-0.1g |

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile |

156425-81-9 | 75% | 0.1g |

$111.0 | 2023-05-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030991-5g |

2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile |

156425-81-9 | 95% | 5g |

¥8505.0 | 2023-02-27 | |

| Enamine | EN300-305969-2.5g |

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile |

156425-81-9 | 95.0% | 2.5g |

$629.0 | 2025-03-19 | |

| Enamine | EN300-305969-1g |

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile |

156425-81-9 | 75% | 1g |

$321.0 | 2023-09-05 | |

| Enamine | EN300-305969-10g |

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile |

156425-81-9 | 75% | 10g |

$1380.0 | 2023-09-05 | |

| Enamine | EN300-305969-0.25g |

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile |

156425-81-9 | 95.0% | 0.25g |

$159.0 | 2025-03-19 | |

| Enamine | EN300-305969-0.05g |

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile |

156425-81-9 | 95.0% | 0.05g |

$75.0 | 2025-03-19 | |

| Enamine | EN300-305969-0.1g |

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile |

156425-81-9 | 95.0% | 0.1g |

$111.0 | 2025-03-19 |

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

156425-81-9 (2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile) 関連製品

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:156425-81-9)2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile

清らかである:99%/99%

はかる:1g/5g

価格 ($):384.0/1115.0